molecular formula C16H10BrClN2O2S2 B10887031 N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide

N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide

Cat. No.: B10887031
M. Wt: 441.8 g/mol
InChI Key: VEFXCOLAQHXREK-DJKKODMXSA-N
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Description

N’~2~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a thiophene ring, a furan ring, and a hydrazide functional group

Properties

Molecular Formula

C16H10BrClN2O2S2

Molecular Weight

441.8 g/mol

IUPAC Name

N-[(E)-[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C16H10BrClN2O2S2/c17-13-8-11(9-19-20-15(21)14-2-1-7-23-14)22-16(13)24-12-5-3-10(18)4-6-12/h1-9H,(H,20,21)/b19-9+

InChI Key

VEFXCOLAQHXREK-DJKKODMXSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the key intermediate, 4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furaldehyde. This intermediate is then reacted with 2-thiophenecarbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’~2~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N’~2~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N’~2~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’~2~-((E)-1-{4-BROMO-5-[(4-METHOXYPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE
  • N’~2~-((E)-1-{4-BROMO-5-[(4-METHYLPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE

Uniqueness

N’~2~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-THIOPHENECARBOHYDRAZIDE is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity. The combination of these halogens with the thiophene and furan rings provides a distinctive structure that can interact with various biological targets in a specific manner.

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